Acetaldehyde diisoamyl acetal, also known by its chemical formula and CAS Number 13002-09-0, is classified as an acetal. It is primarily used as a flavoring agent due to its fruity odor profile, making it suitable for food and beverage applications . The compound is recognized for its role in the production of various food products, including beverages and confections .
The synthesis of acetaldehyde diisoamyl acetal can be achieved through several methods. One prominent method involves the reaction of acetaldehyde with isoamyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the acetal:
Key parameters for this synthesis include:
The molecular structure of acetaldehyde diisoamyl acetal consists of two isoamyl groups attached to an acetaldehyde moiety through ether linkages. Its structural formula can be represented as:
The compound has a molecular weight of 202.33 g/mol and features two ether functional groups that contribute to its stability and reactivity. The presence of branched isoamyl groups enhances its flavor profile while providing steric hindrance that influences reactivity in chemical processes .
Acetaldehyde diisoamyl acetal primarily undergoes hydrolysis and substitution reactions. In aqueous environments or under acidic conditions, it can hydrolyze back into acetaldehyde and isoamyl alcohol:
This reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, acetaldehyde diisoamyl acetal can participate in nucleophilic substitution reactions where it acts as a protecting group for aldehydes during synthetic procedures .
Acetaldehyde diisoamyl acetal exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food technology and synthetic organic chemistry .
Acetaldehyde diisoamyl acetal has diverse applications across multiple sectors:
Acetaldehyde diisoamyl acetal is systematically named as 1,1-di-isopentyloxyethane (IUPAC) or alternatively as 3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane, reflecting its branched alkyl chain structure. The compound's molecular formula is C₁₂H₂₆O₂, with a molecular weight of 202.34 g/mol. Its chemical architecture consists of an acetal functional group (-CH(OR)₂) where the central ethane carbon is bonded to two oxygen atoms, each connected to isoamyl (isopentyl) groups—3-methylbutyl moieties that confer significant hydrophobicity [1] [6].
Table 1: Fundamental Physicochemical Properties
Property | Specification | Measurement Conditions |
---|---|---|
Appearance | Colorless clear liquid | Visual estimation |
Molecular Formula | C₁₂H₂₆O₂ | - |
Molecular Weight | 202.34 g/mol | - |
Specific Gravity | 0.822-0.832 | 20°C |
Refractive Index | 1.410-1.418 | 20°C |
Boiling Point | 210°C (760 mmHg); 70°C (2.5 mmHg) | - |
Flash Point | 49.5°C (121°F) | TCC method |
LogP (octanol-water) | 3.767-3.97 | Estimated |
Solubility in Water | 16.19 mg/L | 25°C |
Solubility in Alcohol | Miscible | - |
The hydrophobic character evidenced by its low water solubility and relatively high logP value makes it particularly suitable for lipid-based food matrices and fragrance applications. Its structural stability under acidic conditions is typical of acetals, though it remains susceptible to hydrolysis under strong acidic conditions, regenerating the parent aldehyde (acetaldehyde) and alcohol (isoamyl alcohol). Spectroscopic characterization includes distinctive NMR signals: ¹H NMR typically shows a characteristic acetal proton signal at approximately 4.5 ppm and methylene/methyl signals between 0.8-1.7 ppm [1] [6].
Organoleptically, the compound delivers a complex sensory profile described as "alcoholic fruity ethereal green fermented" at 10% in dipropylene glycol. The flavor is characterized as "ethereal" with applications exploiting its fruity volatility to enhance fresh, green notes in various food systems. This sensory complexity arises from the molecular structure where the branched isoamyl groups moderate the volatility while the acetal center provides reactive lability that influences flavor release [1] [4].
The emergence of acetaldehyde diisoamyl acetal parallels the mid-20th century expansion of synthetic flavor chemistry, when chemists began systematically exploring derivatives of fundamental aroma compounds. Acetals as a class gained attention when researchers discovered they could modulate volatility and stabilize reactive aldehydes while providing novel sensory profiles unattainable with traditional ingredients. The isoamyl alcohol precursor (a fusel alcohol naturally present in fermented products) was selected for its congruent fruity character, which synergized with the acetaldehyde moiety [1].
Industrial adoption accelerated through the 1970s-1990s as flavor houses recognized its utility in reinforcing fruity nuances—particularly in apple, berry, and tropical flavor systems—where its green, fermented notes complemented existing flavor palettes. Commercial production was established by several key suppliers including BOC Sciences (marketed as 1,1'-(Ethylidenebis(oxy))bis(3-methylbutane)), Charkit Chemical (listed as ACETALDEHYDE DIISOAMYL ACETAL A01286), and Penta International (cataloged as 01-01600). Its inclusion in the FEMA GRAS list (FEMA 4024) in the late 20th century formalized its status as a legitimate flavor ingredient [1].
The compound's historical application reflects evolving consumer preferences toward synthetic flavor enhancers that could provide consistent, cost-effective alternatives to natural extracts. It found particular utility in chewing gum formulations (20-40 ppm) and beverage systems (10-30 ppm), where its stability in acidic environments offered advantages over more labile aroma compounds. This period marked the transition from simple flavor mimicking to sophisticated flavor architecture, where ingredients like acetaldehyde diisoamyl acetal served as modifying agents that altered temporal release and rounding effects in complex matrices [1] [6].
Acetaldehyde diisoamyl acetal holds significant yet complex status within global regulatory frameworks. It was granted the FEMA GRAS 4024 designation, indicating the Flavor and Extract Manufacturers Association's expert panel concluded it is "Generally Recognized As Safe" under conditions of intended use. Concurrently, it received the JECFA number 1729, with safety evaluation documented in the WHO Technical Report Series No. 947 (2007). These evaluations established acceptable usage thresholds across food categories based on comprehensive toxicological review and consumption pattern analysis [1] [3].
Table 2: FEMA GRAS Usage Levels in Food Categories
Food Category | Average Usual (ppm) | Average Maximum (ppm) |
---|---|---|
Baked Goods | 25.0 | 50.0 |
Non-Alcoholic Beverages | 10.0 | 20.0 |
Alcoholic Beverages | 10.0 | 20.0 |
Frozen Dairy Products | 15.0 | 30.0 |
Fruit Ices | 10.0 | 20.0 |
Fish Products | 10.0 | 20.0 |
Hard Candy | - | 20-40* |
Chewing Gum | - | 20-40* |
*Treatt usage recommendations [1]
Within the European Union, it holds the DG SANTE Food Flavoring designation 06.055 (1,1-di-isopentyloxyethane) and falls under Structure Class I in the IFRA system—indicating substances with simple structural features and low potential toxicity. The IFRA recommendation limits usage to 2.0% in fragrance concentrates, reflecting its safe application parameters beyond food contexts. The Maximised Survey-derived Daily Intake (MSDI-EU) is estimated at 14.00 μg/capita/day, well below the Threshold of Concern (1800 μg/person/day) established for Class I substances [1].
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